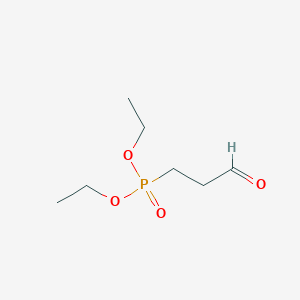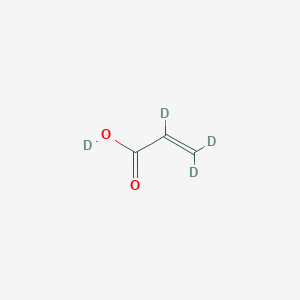
3-dietoxi fosforilpropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
diethyl (3-oxopropyl)phosphonate is an organic compound with the molecular formula C7H15O4P and a molecular weight of 194.17 g/mol. This compound contains both aldehyde and phosphine oxide functional groups, making it a versatile intermediate in organic synthesis.
Aplicaciones Científicas De Investigación
diethyl (3-oxopropyl)phosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
Mode of Action:
3-diethoxyphosphorylpropanal likely exerts its effects through the following mechanisms:
Inhibition of Phosphodiesterase (PDE): By inhibiting PDE, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to downstream effects, including vasodilation and inhibition of platelet function .
Chelation of Divalent Metal Ions: The compound’s three-dimensional structure allows it to chelate divalent metal ions (such as calcium) via its phosphonate groups. This interaction may influence cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3-oxopropyl)phosphonate can be achieved through various methods. One common approach involves the ethylenation of aldehydes through a five-step process. This process includes the Knoevenagel condensation of aldehydes with Meldrum’s acid, followed by reduction, hydrolysis, decarboxylation, and oxidation steps . The overall yield of this method ranges from 11% to 67% .
Industrial Production Methods
Industrial production methods for diethyl (3-oxopropyl)phosphonate typically involve large-scale chemical synthesis using similar reaction pathways as described above. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
diethyl (3-oxopropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phosphine oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phosphine oxides .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to diethyl (3-oxopropyl)phosphonate include:
3-(Diethoxyphosphinyl)propanoic acid: A compound with similar functional groups but different reactivity and applications.
3-(Diethylphosphono)propanoic acid: Another related compound with comparable chemical properties.
Uniqueness
diethyl (3-oxopropyl)phosphonate is unique due to its combination of aldehyde and phosphine oxide functional groups, which provide distinct reactivity and versatility in various chemical reactions and applications.
Propiedades
IUPAC Name |
3-diethoxyphosphorylpropanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O4P/c1-3-10-12(9,11-4-2)7-5-6-8/h6H,3-5,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBLLKKWKHVTTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCC=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473499 |
Source


|
| Record name | 3-diethoxyphosphorylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3986-95-6 |
Source


|
| Record name | 3-diethoxyphosphorylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride](/img/structure/B1338123.png)













